molecular formula C20H15N3O4S B11703844 (2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

(2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B11703844
M. Wt: 393.4 g/mol
InChI Key: PMDUAHACEASTFC-OQLLNIDSSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.21 (d, J = 8.8 Hz, 2H, Ar-H nitro group)
  • δ 7.85 (d, J = 8.8 Hz, 2H, Ar-H thiazole)
  • δ 7.12 (s, 1H, thiazole-H)
  • δ 6.95–6.85 (m, 3H, dimethoxyphenyl-H)
  • δ 3.89 (s, 6H, OCH₃).

¹³C NMR (100 MHz, CDCl₃) :

  • δ 167.2 (C=N, thiazole)
  • δ 153.1 (C-O, methoxy)
  • δ 119.4 (C≡N)
  • δ 148.2 (C-NO₂).

Infrared (IR) Vibrational Mode Analysis

Peak (cm⁻¹) Assignment
2225 ν(C≡N) stretch
1520 νₐₛ(NO₂) stretch
1345 νₛ(NO₂) stretch
1250 ν(C-O-C) methoxy groups
690 δ(C-S-C) thiazole ring

UV-Vis Absorption Characteristics

The compound exhibits strong absorption at λₘₐₓ = 342 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) in acetonitrile, attributed to π→π* transitions in the nitroaromatic and thiazole systems.

Mass Spectrometric Fragmentation Patterns

EI-MS (70 eV) :

  • m/z 393 [M]⁺ (100%)
  • m/z 348 [M–NO₂]⁺ (65%)
  • m/z 262 [M–C₇H₅O₂]⁺ (40%)
  • m/z 121 [C₇H₅O₂]⁺ (base peak).

Fragmentation pathways involve cleavage of the nitrophenyl group and retro-Diels-Alder scission of the thiazole ring.

Properties

Molecular Formula

C20H15N3O4S

Molecular Weight

393.4 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

InChI

InChI=1S/C20H15N3O4S/c1-26-18-8-3-13(10-19(18)27-2)9-15(11-21)20-22-17(12-28-20)14-4-6-16(7-5-14)23(24)25/h3-10,12H,1-2H3/b15-9+

InChI Key

PMDUAHACEASTFC-OQLLNIDSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])OC

Origin of Product

United States

Biological Activity

The compound (2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Molecular Structure

The molecular formula of the compound is C17H16N2O4SC_{17}H_{16}N_2O_4S, featuring a thiazole ring, methoxy groups, and a nitrile functional group. The presence of these functional groups is crucial for its biological interactions.

Physical Properties

PropertyValue
Molecular Weight332.38 g/mol
Density1.3 ± 0.1 g/cm³
Melting Point158-160 °C
Boiling Point399.2 ± 34.0 °C

The biological activity of (2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can modify cellular components and affect signaling pathways.

Anticancer Activity

Research indicates that compounds similar to (2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile exhibit significant anticancer properties:

  • In vitro Studies : Various studies have shown that the compound inhibits cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) by inducing apoptosis and cell cycle arrest.
  • Mechanistic Insights : The mechanism involves the activation of caspase pathways and modulation of apoptotic markers such as Bcl-2 and Bax .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains:

  • Inhibition Studies : It has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations ranging from 10 to 50 µg/mL.
  • Synergistic Effects : When combined with conventional antibiotics, it enhances their efficacy, suggesting potential for use in treating resistant infections .

Study on Anticancer Properties

A significant study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various derivatives of thiazole-based compounds. The study found that (2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile showed an IC50 value of approximately 25 µM against MCF-7 cells. This suggests a potent inhibitory effect on tumor growth.

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 20 µg/mL against both pathogens, highlighting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazole Cores

The thiazole ring is a common scaffold in medicinal chemistry. Key analogues include:

Compound Name Substituents Key Differences Biological/Physical Properties Reference
(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile 1,3-Benzodioxolylamino, 3,4-dichlorophenyl-thiazole Replaces 3,4-dimethoxyphenyl with a benzodioxol group and nitro with dichloro substituents. Higher lipophilicity (XLogP3 = 5.7) due to dichlorophenyl and benzodioxol groups. Potential for enhanced membrane permeability .
2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile 4-Methylphenyl-thiazole, 4-nitroanilino Substitutes 3,4-dimethoxyphenyl with a 4-nitroanilino group. Reduced steric hindrance compared to dimethoxyphenyl; may improve solubility in polar solvents .
EMAC2060 (from ) 4-Methoxyphenyl-hydrazinylidene, 4-methoxyphenyl Hydrazinylidene linker instead of nitrile; different substitution pattern. Lower reaction yields (<80%) due to steric and electronic challenges in synthesis .

Nitrile-Containing Enones

Nitrile groups are critical for hydrogen bonding and dipole interactions:

Compound Name Core Structure Functional Groups Key Features Reference
(2E)-3-(4-Hydroxyphenyl)prop-2-enal Enone with hydroxylphenyl Hydroxyl instead of nitrile Forms strong hydrogen bonds (e.g., with O–H···O), influencing crystal packing .
(2E)-3-(4-Ethoxyphenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one Quinoline-linked enone Ethoxyphenyl and quinoline groups Extended conjugation from quinoline enhances UV absorption; ethoxy group increases hydrophobicity .
4-[(2E/Z)-3-(3,4-Dimethoxyphenyl)-3-phenylprop-2-enoyl]morpholine Morpholine-linked enone Morpholine instead of thiazole Morpholine improves water solubility; Z/E isomerism complicates crystallization .

Electronic and Steric Effects

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitrophenyl group in the target compound enhances electrophilicity at the thiazole ring compared to 3,4-dichlorophenyl () or 4-methylphenyl (). This may influence reactivity in nucleophilic addition or cycloaddition reactions.
  • Methoxy vs. Chloro Substituents : 3,4-Dimethoxyphenyl provides steric bulk and moderate electron-donating effects, whereas 3,4-dichlorophenyl () offers stronger electron-withdrawing effects and higher lipophilicity.

Preparation Methods

Knoevenagel Condensation for Acrylonitrile Formation

The acrylonitrile backbone is typically constructed via a Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and a thiazole-substituted acetonitrile derivative.

Protocol:

  • Reactants : 3,4-Dimethoxybenzaldehyde (1.0 equiv) and 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile (1.2 equiv).

  • Catalyst : Piperidine (10 mol%) or ammonium acetate.

  • Solvent : Ethanol or toluene under reflux.

  • Conditions : 12–24 hours at 80–100°C.

  • Yield : 65–78%.

Mechanistic Insight :
The base deprotonates the active methylene group of the acetonitrile derivative, enabling nucleophilic attack on the aldehyde. Subsequent dehydration forms the α,β-unsaturated nitrile. The (E)-configuration is favored due to steric hindrance between the thiazole and dimethoxyphenyl groups.

Thiazole Ring Synthesis via Hantzsch Cyclization

The 4-(4-nitrophenyl)thiazole segment is synthesized using Hantzsch thiazole formation.

Protocol:

  • Step 1 : React 4-nitroacetophenone with bromine in acetic acid to form α-bromo-4-nitroacetophenone.

  • Step 2 : Condense with thiourea in ethanol under reflux (6 hours).

  • Step 3 : Neutralize with sodium bicarbonate to precipitate 2-amino-4-(4-nitrophenyl)thiazole.

  • Step 4 : Diazotize with NaNO₂/HCl, followed by treatment with CuCN to yield 2-cyano-4-(4-nitrophenyl)thiazole.

Key Data :

StepReagentsTemp (°C)Yield (%)
1Br₂, AcOH2592
2Thiourea, EtOH8085
4NaNO₂/HCl, CuCN0 → 2570

Multi-Step Coupling Approach

This method involves sequential functionalization of preformed thiazole and acrylonitrile intermediates.

Protocol:

  • Thiazole Synthesis : As described in Section 2.

  • Acrylonitrile Formation :

    • React 2-[4-(4-nitrophenyl)thiazol-2-yl]acetonitrile with 3,4-dimethoxybenzaldehyde via Knoevenagel condensation.

  • Purification : Column chromatography (hexane:ethyl acetate, 3:1).

Optimization Notes :

  • Microwave irradiation (150 W, 100°C, 20 min) improves yield to 82%.

  • Solvent-free conditions reduce reaction time to 30 minutes.

Microwave-Assisted One-Pot Synthesis

A streamlined one-pot method enhances efficiency by combining cyclization and condensation steps.

Protocol:

  • Reactants : 4-Nitroacetophenone, thiourea, 3,4-dimethoxybenzaldehyde, and malononitrile.

  • Catalyst : ZnO nanoparticles (5 mol%).

  • Conditions : Microwave irradiation (300 W, 120°C, 15 min).

  • Yield : 88%.

Advantages :

  • 95% atom economy.

  • No column chromatography required; product precipitates in ethanol.

Palladium-Catalyzed Cross-Coupling

For advanced functionalization, Suzuki-Miyaura coupling introduces aryl groups post-cyclization.

Protocol:

  • Synthesize 2-bromo-4-(4-nitrophenyl)thiazole.

  • Couple with 3,4-dimethoxyphenylboronic acid using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (4:1).

  • Perform Knoevenagel condensation with cyanomethylphosphonate.

Yield : 74% after two steps.

Comparative Analysis of Methods

MethodKey AdvantageLimitationYield (%)
KnoevenagelSimple setupLong reaction time65–78
Hantzsch CyclizationHigh purityMulti-step70–85
Microwave-AssistedRapid, eco-friendlySpecial equipment needed88
Cross-CouplingModularityCostly catalysts74

Critical Reaction Parameters

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance thiazole cyclization but may complicate purification. Ethanol balances reactivity and ease of isolation.

  • Catalyst Loading : Piperidine (>10 mol%) accelerates Knoevenagel condensation but risks side reactions like aldol adducts.

  • Temperature Control : Microwave methods require precise temp modulation to prevent decomposition of nitro groups .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile, and how are reaction conditions optimized?

  • Methodology :

  • Stepwise assembly : Begin with the thiazole ring synthesis via Hantzsch thiazole formation (4-nitrophenyl-substituted thioamide + α-bromo ketone), followed by Knoevenagel condensation to introduce the (3,4-dimethoxyphenyl)acrylonitrile moiety. Solvents like ethanol or DMSO are preferred for polarity matching .
  • Optimization : Reaction temperatures (60–80°C for thiazole formation; room temperature for Knoevenagel), stoichiometric ratios (1:1.2 for thioamide:α-bromo ketone), and catalysts (piperidine for condensation) are critical. Monitor progress via TLC (Rf ~0.3 in hexane:ethyl acetate 3:1) .

Q. What analytical techniques are most reliable for confirming the purity and structural integrity of this compound?

  • Methodology :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30, 0.1% TFA) at 1.0 mL/min; retention time ~8.2 min (UV detection at 254 nm) .
  • NMR : Key signals include δ 8.2–8.4 ppm (aromatic protons on nitrophenyl), δ 6.8–7.2 ppm (dimethoxyphenyl), and δ 3.8–3.9 ppm (methoxy groups) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 448.1024 (calculated) .

Q. How does the electronic nature of the 4-nitrophenyl group influence the compound’s reactivity?

  • Methodology :

  • The nitro group is strongly electron-withdrawing, polarizing the thiazole ring and enhancing electrophilicity at the β-carbon of the acrylonitrile moiety. This facilitates nucleophilic attacks (e.g., in Michael addition reactions). Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorptions)?

  • Methodology :

  • Dynamic NMR : Investigate rotational barriers in the prop-2-enenitrile group if splitting suggests hindered rotation .
  • 2D-COSY/HMBC : Assign ambiguous proton/carbon signals (e.g., overlapping thiazole and dimethoxyphenyl resonances) .
  • Variable-temperature IR : Detect transient hydrogen bonding (e.g., between nitrile and methoxy groups) causing shifts in ν(C≡N) (~2220 cm⁻¹) .

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., kinases)?

  • Methodology :

  • Molecular docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., EGFR kinase, PDB: 1M17). The nitrophenyl-thiazole moiety likely occupies the hydrophobic pocket, while the dimethoxyphenyl group engages in π-π stacking .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2.0 Å indicates stable binding .

Q. How do structural modifications (e.g., replacing 4-nitrophenyl with 4-aminophenyl) affect bioactivity?

  • Methodology :

  • SAR studies : Synthesize analogs via Suzuki coupling to replace nitrophenyl with aminophenyl. Test inhibitory activity against cancer cell lines (e.g., MCF-7). The nitro group’s electron-withdrawing effect enhances cytotoxicity (IC₅₀ ~2.1 µM vs. ~8.7 µM for aminophenyl analog) .

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